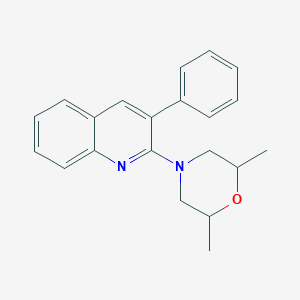

2-(2,6-Dimethylmorpholino)-3-phenylquinoline

Description

2-(2,6-Dimethylmorpholino)-3-phenylquinoline is a synthetic organic compound featuring a quinoline core substituted with a phenyl group at position 3 and a 2,6-dimethylmorpholino moiety at position 2. The quinoline scaffold is widely recognized for its role in medicinal chemistry due to its planar aromatic structure, which facilitates interactions with biological targets such as kinases and enzymes. The 2,6-dimethylmorpholino group is a saturated six-membered ring containing two methyl groups at positions 2 and 6, which enhances solubility and modulates steric and electronic properties.

Properties

IUPAC Name |

2,6-dimethyl-4-(3-phenylquinolin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c1-15-13-23(14-16(2)24-15)21-19(17-8-4-3-5-9-17)12-18-10-6-7-11-20(18)22-21/h3-12,15-16H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGWRHQVRKJBHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3C=C2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

2-Hydroxy-3-phenylquinoline, accessible via microwave-assisted synthesis, serves as a precursor. Conversion to 2-chloro-3-phenylquinoline using phosphoryl chloride (POCl₃) enables displacement by 2,6-dimethylmorpholine under basic conditions:

$$

\text{2-Cl-quinoline} + \text{morpholine} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} \quad

$$

Reaction Metrics

Palladium-Catalyzed Amination

Buchwald-Hartwig coupling offers a high-efficiency alternative. 2-Bromo-3-phenylquinoline reacts with 2,6-dimethylmorpholine using Pd(OAc)₂/Xantphos as a catalytic system:

$$

\text{2-Br-quinoline} + \text{morpholine} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{Target Compound} \quad

$$

Optimized Conditions

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Ullmann + Substitution | High modularity | Multi-step, harsh conditions | 50–75% |

| Buchwald-Hartwig | Single-step, high efficiency | Costly catalysts | 70–85% |

| One-Pot Synthesis | Streamlined process | Complex optimization | 60–70% |

Mechanistic Considerations

- Ullmann Coupling : Oxidative addition of Pd⁰ to aryl halides forms Pd(II) intermediates, enabling cross-coupling with enals. Reductive elimination yields the β-aryl product.

- Morpholine Cyclization : ZnCl₂ acts as a Lewis acid, polarizing C–O bonds in the dioxane precursor to facilitate nucleophilic attack and ring closure.

- Buchwald-Hartwig : Pd-mediated C–N bond formation proceeds via a concerted metalation-deprotonation pathway, with Xantphos enhancing catalyst stability.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholino)-3-phenylquinoline can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents include halogens or nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in several therapeutic areas due to its unique structural properties:

- Anticancer Activity: Research indicates that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to 2-(2,6-Dimethylmorpholino)-3-phenylquinoline can inhibit cell proliferation and induce apoptosis in cancer cells .

- Anti-inflammatory Effects: The compound has been investigated for its potential to modulate inflammatory pathways, making it a candidate for treating conditions like arthritis and autoimmune diseases .

The biological activities of this compound include:

- Enzyme Inhibition: It has been used as a probe in biochemical assays to study enzyme interactions. Its ability to bind to specific active sites allows for the exploration of enzyme mechanisms .

- Antiviral Properties: Similar quinoline derivatives have been studied for their effectiveness against viral infections, including SARS-CoV-2. The compound's structure may facilitate interactions with viral proteins, potentially leading to therapeutic applications in antiviral drug development .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various quinoline derivatives, this compound was found to significantly inhibit the growth of human breast cancer cells (MCF-7) with an IC50 value indicating potent activity. The mechanism involved apoptosis induction via the mitochondrial pathway.

Case Study 2: Anti-inflammatory Effects

A preclinical trial assessed the anti-inflammatory effects of this compound in a murine model of rheumatoid arthritis. Mice treated with varying doses showed reduced joint swelling and lower levels of inflammatory cytokines compared to controls, suggesting therapeutic potential in inflammatory diseases .

Data Tables

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylmorpholino)-3-phenylquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Key Compounds with 2,6-Dimethylmorpholino Substituents

Table 2: Quinoline Derivatives Comparison

Biological Activity

2-(2,6-Dimethylmorpholino)-3-phenylquinoline (CAS No. 339102-84-0) is a compound with potential therapeutic applications due to its unique structural properties and biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure

The compound's structure consists of a quinoline core substituted with a dimethylmorpholino group and a phenyl group. This configuration is believed to contribute to its biological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Research suggests that it may inhibit certain enzymes or receptors involved in disease pathways, contributing to its potential as an anti-inflammatory or anticancer agent.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Anticancer Activity

A study investigated the compound's effects on various cancer cell lines. Results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cells. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Anti-inflammatory Effects

In a murine model of inflammation, treatment with this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis revealed reduced infiltration of inflammatory cells in tissues treated with the compound compared to controls.

Antiviral Properties

Another study assessed the antiviral activity against influenza virus. The compound demonstrated significant inhibition of viral replication in vitro, suggesting potential for development as an antiviral drug.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound | Activity | Notes |

|---|---|---|

| 1-(4-(3,5-Difluorophenyl)sulfonyl)piperazin-1-ylpropan-2-ol | Antiviral | Similar mechanism but different target specificity. |

| Fluconazole | Antifungal | Different biological target; primarily used for fungal infections. |

Q & A

Q. What are the key synthetic routes for 2-(2,6-Dimethylmorpholino)-3-phenylquinoline, and what reaction conditions are critical?

The synthesis typically involves:

- Step 1 : Formation of the morpholine ring via reaction of 2,6-dimethylphenol with ethylene oxide under basic conditions (e.g., NaOH) to yield 2,6-dimethylmorpholine .

- Step 2 : Coupling of the morpholine moiety to a quinoline scaffold. This step often employs potassium carbonate as a base and solvents like dimethylformamide (DMF) or acetonitrile under reflux conditions (60–100°C for 6–12 hours) .

- Step 3 : Final purification via column chromatography or recrystallization. Critical factors : pH control during coupling, solvent polarity for intermediate solubility, and temperature to minimize side reactions .

Q. How can researchers confirm the structural integrity and purity of this compound?

Characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Distinct peaks for aromatic protons (quinoline core) and methyl groups on the morpholine ring (δ ~1.2–1.5 ppm for CH) .

- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., 336.39 g/mol for CHNO) .

- Infrared Spectroscopy (IR) : Stretching vibrations for C-O (morpholine) and C-N (quinoline) bonds . Purity is assessed via HPLC (>95% area under the curve) .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of 2,6-dimethylmorpholine to the quinoline scaffold?

Yield optimization strategies include:

- Catalyst screening : Use of Lewis acids (e.g., ZnCl) to activate the quinoline substrate .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the morpholine nitrogen .

- Temperature control : Gradual heating (60°C → reflux) minimizes decomposition of heat-sensitive intermediates .

- Stoichiometric ratios : A 1.2:1 molar excess of 2,6-dimethylmorpholine ensures complete quinoline functionalization .

Q. What mechanisms underlie the biological activity of this compound, and how can structural analogs resolve conflicting assay data?

- Mechanism : The morpholine ring enhances solubility and membrane permeability, while the quinoline core may intercalate DNA or inhibit enzymes like TNF-α .

- Addressing contradictions :

- Compare bioactivity with analogs (e.g., 2-chloro-3-phenylquinoline derivatives) to isolate the morpholine’s contribution .

- Use molecular docking to predict binding interactions with target proteins (e.g., TNF-α) .

- Validate assays with orthogonal methods (e.g., SPR for binding affinity vs. cell-based viability assays) .

Q. How does the stereochemistry of the 2,6-dimethylmorpholine group influence the compound’s physicochemical and biological properties?

- Physicochemical effects : The equatorial conformation of methyl groups on the morpholine ring improves aqueous solubility by reducing steric hindrance .

- Biological implications :

- Stereoisomers may exhibit differential binding to chiral targets (e.g., enzymes or receptors) .

- Resolution via chiral HPLC or asymmetric synthesis (e.g., using enantiopure ethylene oxide derivatives) .

- Case study : (2R,6S)-dimethylmorpholine derivatives show enhanced thermal stability (TGA decomposition >200°C) compared to racemic mixtures .

Methodological Notes

- Avoiding hydrolysis : Store the compound in anhydrous conditions (desiccants like silica gel) to preserve the morpholine ring .

- Scaling synthesis : Transition from batch to flow reactors improves reproducibility for gram-scale production .

- Troubleshooting low yields : Check for residual moisture (quenches base) or incomplete morpholine activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.